An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (CAS No. 6361-41-7). Also known as N-acetyl gamma acid, this compound is a significant intermediate in the synthesis of various azo dyes. This document consolidates key data from computational models and experimental sources to serve as an essential resource for researchers, chemists, and professionals in the fields of dye chemistry and drug development. Key parameters including molecular structure, solubility predictors, and spectral characteristics are discussed, supported by detailed protocols and safety guidelines.
Introduction: Significance and Applications
6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is a naphthalene derivative of substantial industrial importance, primarily serving as a crucial building block in the chemical industry. Its molecular architecture, featuring a hydroxyl group, an acetamido group, and a sulfonic acid moiety on a naphthalene core, makes it a versatile precursor for the synthesis of a wide range of colorants.
The primary application of this compound lies in its role as a dye intermediate.[1] The strategic placement of its functional groups allows it to act as a coupling component in azo dye synthesis, leading to the production of various acid and reactive dyes. Commercially significant products derived from N-acetyl gamma acid include C.I. Acid Red 68, C.I. Reactive Orange 7, and C.I. Reactive Orange 16.[2] Understanding its physicochemical properties is therefore paramount for optimizing reaction conditions, ensuring product purity, and developing new dye structures with desired performance characteristics.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the foundation of all scientific investigation. The key identifiers for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | [3][4] |
| CAS Number | 6361-41-7 | [1][3][5] |
| Synonyms | N-acetyl gamma acid, 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy- | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₅S | [3][4][5] |
| Molecular Weight | 281.29 g/mol | [3][4] |
| Appearance | Greenish-Brown Powder/Solid | [1] |
The two-dimensional structure of the molecule is critical for understanding its reactivity and intermolecular interactions.
Caption: 2D structure of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid.
Physicochemical Properties
A quantitative understanding of the physicochemical properties is essential for predicting the behavior of the compound in various chemical and biological systems. The following table summarizes key computed and available experimental data.
| Property | Value | Details / Source |
| Density | 1.581 g/cm³ | Computed |
| Flash Point | 79 °C (175 °F) | Experimental |
| Partition Coefficient (LogP) | -1.32 | ACD/LogP, Computed[3] |
| Distribution Coefficient (LogD) | -4.81 (at pH 5.5) -4.83 (at pH 7.4) | ACD/LogD, Computed[3] |
| Water Solubility | High (Predicted) | Inferred from highly negative LogD values. The sulfonic acid and hydroxyl groups impart significant hydrophilicity. |
| Hydrogen Bond Donors | 3 | Computed[3][4] |
| Hydrogen Bond Acceptors | 5-6 | Computed (5 from PubChem[4], 6 from Guidechem[3]) |
| Rotatable Bonds | 2-3 | Computed (2 from PubChem[4], 3 from Guidechem[3]) |
| Polar Surface Area (PSA) | 81.29 Ų to 112 Ų | Computed (Discrepancy between sources[3][4]) |
| Refractive Index | 1.706 | Computed[3] |
| pKa | Not Experimentally Determined | The sulfonic acid group is expected to be strongly acidic (pKa < 1), while the phenolic hydroxyl group will be weakly acidic (pKa ~9-10). |
Expert Insights:
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Solubility: The computed LogP and LogD values are strongly negative, indicating that the compound is highly hydrophilic and should be readily soluble in water and polar protic solvents.[3] This is a direct consequence of the ionizable sulfonic acid group and the polar hydroxyl and acetamido groups, which readily engage in hydrogen bonding. This high water solubility is a critical property for its application in aqueous dyeing processes.
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Reactivity: The molecule possesses three key reactive sites: the aromatic naphthalene ring, the phenolic hydroxyl group, and the sulfonic acid group. The electron-donating nature of the hydroxyl and acetamido groups activates the aromatic ring towards electrophilic substitution, which is the basis for its use as a coupling component with diazonium salts in azo dye synthesis.
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pKa and Ionization State: While precise experimental pKa values are not available in the reviewed literature, the sulfonic acid moiety is known to be a strong acid with a pKa typically below 1.[6] Therefore, in any aqueous solution above pH 2, this group will exist almost exclusively in its deprotonated sulfonate form (-SO₃⁻). The phenolic hydroxyl group is much less acidic, with an expected pKa in the range of 9-10. This means that in neutral to moderately acidic solutions, the molecule will carry a net negative charge.
Synthesis and Analytical Characterization
4.1. Synthetic Pathway
The industrial synthesis of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is achieved through the acetylation of its corresponding amine precursor, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (commonly known as Gamma acid or γ-acid). The reaction involves treating the sodium salt of γ-acid with acetic anhydride in an aqueous solution.[2]
Caption: Workflow for the synthesis of N-acetyl gamma acid.
This process is a straightforward N-acetylation, a common reaction in organic synthesis to protect an amino group or modify a molecule's properties. The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the byproduct, acetic acid (or sodium acetate in this case), is easily managed.
4.2. Recommended Analytical Characterization
To confirm the identity and purity of synthesized 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, a suite of analytical techniques should be employed. Based on the characterization of structurally similar compounds, the following methods are recommended[7][8]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of aromatic protons, the -NH proton, and the acetyl -CH₃ protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including those in the naphthalene core and the acetamido group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), and the strong, characteristic S=O stretching bands of the sulfonic acid group.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities or unreacted starting material. A reverse-phase method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) would be suitable for this polar, acidic compound.[9]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
5.1. Hazard Identification
Based on available safety data sheets for this and structurally related compounds, 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is classified as follows:
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[10]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
5.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a poison center or doctor.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]
5.4. Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Protect from direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is a well-defined chemical entity with properties dominated by its hydrophilic and acidic functional groups. Its high water solubility and activated aromatic system make it an ideal intermediate for the synthesis of azo dyes. This guide has consolidated its key physicochemical data, synthetic route, and safety protocols to provide a robust technical resource. Adherence to the outlined analytical and safety procedures will ensure its effective and safe utilization in research and industrial applications.
References
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International Laboratory USA. (n.d.). 2-Acetanido-8-Naphthol-6-Sulfonic Acid(Acetyl Gamma Acid). Retrieved from [Link]
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IndiaMART. (n.d.). Acetyl Gamma Acid 6-Acetamido-4-Hydroxynapthalene-2- Sulfonic Acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
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Zhang, W. (2013). One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques. Magnetic Resonance in Chemistry, 51(7), 431-4. Retrieved from [Link]
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Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved from [Link]
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SIELC Technologies. (2018). 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid. Retrieved from [Link]
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AVESİS. (2022). Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]
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Reddit. (2015). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid?. Retrieved from [Link]
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